molecular formula C16H6F5NO2 B1604008 Pentafluorophenyl isoquinoline-4-carboxylate CAS No. 944450-77-5

Pentafluorophenyl isoquinoline-4-carboxylate

Cat. No.: B1604008
CAS No.: 944450-77-5
M. Wt: 339.22 g/mol
InChI Key: DEILZUOGNADSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl isoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of a pentafluorophenyl group attached to the isoquinoline ring system, specifically at the 4-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl isoquinoline-4-carboxylate typically involves the reaction of isoquinoline-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl isoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of substituted isoquinoline derivatives.

    Reduction: Formation of isoquinoline-4-methanol or isoquinoline-4-aldehyde.

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Scientific Research Applications

Pentafluorophenyl isoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of pentafluorophenyl isoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The isoquinoline ring system can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl quinoline-4-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.

    Pentafluorophenyl isoquinoline-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Pentafluorophenyl benzoate: Similar structure but with a benzene ring instead of an isoquinoline ring.

Uniqueness

Pentafluorophenyl isoquinoline-4-carboxylate is unique due to the specific positioning of the pentafluorophenyl group and the carboxylate group on the isoquinoline ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) isoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5NO2/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEILZUOGNADSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640174
Record name Pentafluorophenyl isoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-77-5
Record name Pentafluorophenyl isoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl isoquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl isoquinoline-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Pentafluorophenyl isoquinoline-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Pentafluorophenyl isoquinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Pentafluorophenyl isoquinoline-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Pentafluorophenyl isoquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.